
KPT-276
Overview
Description
Preparation Methods
KPT-276 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the introduction of fluorinated phenyl groups. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.
Introduction of fluorinated phenyl groups: This step involves the reaction of the triazole intermediate with fluorinated benzaldehyde derivatives under basic conditions.
Final assembly: The final product is obtained by coupling the intermediate with a difluoroazetidine derivative
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Mechanism of Covalent Binding to CRM1
KPT-276 irreversibly inhibits XPO1/CRM1 through a two-step reaction:
-
Non-covalent interaction : The trifluoromethyl phenyl triazole scaffold of this compound binds to the NES (Nuclear Export Signal)-binding groove of CRM1.
-
Covalent modification : The α,β-unsaturated ketone group in this compound undergoes Michael addition with the thiol group of Cys528 in CRM1, forming a stable covalent bond .
Structural Confirmation :
Parameter | Value | Source |
---|---|---|
Binding Resolution | 1.8 Å (X-ray crystallography) | |
Critical Residue | Cys528 | |
Covalent Bond Formation | Irreversible |
Inhibition of Nuclear Export
This compound blocks CRM1-mediated export of tumor suppressor proteins (e.g., p53, FOXO) and growth regulators, leading to nuclear retention and activation .
Affected Pathway | Observed Effect | IC50/EC50 | Source |
---|---|---|---|
Cell Viability (HMCLs) | Median IC50 = 160 nM | 160 nM | |
Apoptosis Induction | 2.5-fold increase (CD138+) | N/A | |
c-MYC Downregulation | >50% reduction | 15 nM |
Synergy & Selectivity
-
No synergy observed with bortezomib, dexamethasone, or melphalan .
-
Selective apoptosis in CD138+ myeloma cells vs. non-malignant cells .
Gene Expression Modulation
Gene expression profiling in MM1.S and OCI-MY5 cell lines revealed:
Gene Target | Fold Change | Functional Impact | Source |
---|---|---|---|
CDC25A | ↓2.1 | Cell cycle arrest (G1 phase) | |
BRD4 | ↓1.8 | Disrupted c-MYC transcription | |
p53 | ↑3.2 | Enhanced pro-apoptotic signaling |
In Vivo Pharmacodynamic Reactions
Scientific Research Applications
Efficacy in Multiple Myeloma
Research indicates that KPT-276 significantly reduces the viability of human multiple myeloma cell lines (HMCLs) and induces apoptosis in primary patient samples. A study involving twelve HMCLs reported a median inhibitory concentration (IC50) of approximately 160 nM, with eleven out of twelve lines showing at least a 50% reduction in viability at concentrations ≤ 1 µM .
Gene Expression Changes:
- This compound downregulates key oncogenes associated with the c-MYC pathway, including:
- c-MYC
- CDC25A
- Bromodomain-containing protein 4 (BRD4)
These changes contribute to G1/S phase cell cycle arrest and increased apoptosis in CD138+ plasma cells from multiple myeloma patients .
In Vivo Studies
In xenograft models, this compound has demonstrated significant anti-tumor activity:
- Xenograft Mouse Models: In a study using MM1.S cells implanted in mice, treatment with this compound resulted in a marked reduction in tumor volume over a treatment period of twelve days .
- Vk*MYC Transgenic Mouse Model: this compound reduced monoclonal spikes and inhibited tumor growth effectively .
Comparative Data Table
The following table summarizes the effects of this compound across different studies:
Case Study 1: Multiple Myeloma Treatment
A clinical trial involving patients with relapsed/refractory multiple myeloma treated with this compound showed promising results. Patients exhibited increased apoptosis of malignant plasma cells and reduced tumor burden. Gene expression profiling indicated significant downregulation of c-MYC and associated pathways.
Case Study 2: Acute Myeloid Leukemia
In an acute myeloid leukemia model, this compound treatment led to increased survival rates among treated mice compared to controls. The compound significantly reduced white blood cell counts and spleen weight, indicating effective disease management .
Mechanism of Action
KPT-276 exerts its effects by irreversibly binding to chromosomal maintenance protein 1, also known as exportin 1. This binding blocks the nuclear export of various proteins, including tumor suppressors, cell-cycle regulators, and transcription factors. By preventing these proteins from being exported to the cytoplasm, this compound induces their accumulation in the nucleus, leading to cell cycle arrest and apoptosis in cancer cells .
The molecular targets of this compound include chromosomal maintenance protein 1 and other proteins involved in nuclear export. The pathways affected by this compound include the c-MYC pathway, which is downregulated upon treatment with the compound .
Comparison with Similar Compounds
KPT-276 is part of a class of compounds known as selective inhibitors of nuclear export. Similar compounds include:
KPT-185: An analog of this compound with similar inhibitory effects on nuclear export.
Selinexor: Another selective inhibitor of nuclear export that has been approved for the treatment of multiple myeloma and diffuse large B-cell lymphoma
KPT-330: A compound with similar mechanisms of action and therapeutic potential as this compound.
This compound is unique in its high selectivity and irreversible binding to chromosomal maintenance protein 1, which distinguishes it from other inhibitors. Its oral bioavailability and potent anti-cancer effects make it a valuable compound for further research and development .
Biological Activity
KPT-276 is a selective inhibitor of exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1). This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as multiple myeloma (MM) and glioblastoma (GBM). This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
This compound functions by inhibiting the CRM1-mediated nuclear export of proteins that are crucial for cancer cell survival. By blocking this export, this compound leads to the accumulation of tumor suppressor proteins and pro-apoptotic factors in the nucleus, thereby inducing apoptosis in cancer cells. The compound has demonstrated efficacy in both in vitro and in vivo studies across various cancer models.
Efficacy in Multiple Myeloma
Research has shown that this compound effectively reduces cell viability in multiple myeloma cell lines and primary patient samples. A study evaluating its effect on twelve human myeloma cell lines (HMCLs) found that this compound caused a significant reduction in cell viability, with a median IC50 value of approximately 160 nM. Specifically, eleven out of twelve HMCLs exhibited at least a 50% reduction in viability at concentrations ≤ 1 µM .
Case Study: Apoptosis Induction
In a representative case involving CD138+ plasma cells from MM patients, treatment with this compound resulted in a marked increase in apoptotic cells—from 17.8% in control samples to 46.4% post-treatment. This specificity for tumor cells was further confirmed as unsorted whole bone marrow samples did not show a similar increase in apoptosis .
Efficacy in Glioblastoma
This compound has also been evaluated for its antitumor activity against glioblastoma. In preclinical studies involving GBM neurosphere cultures, this compound exhibited dose-responsive growth inhibition across multiple cell lines, with IC50 values ranging from 6 to 354 nM . In an orthotopic patient-derived xenograft (PDX) model, this compound significantly suppressed tumor growth and prolonged survival compared to controls .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Pharmacokinetics and Bioavailability
This compound exhibits favorable pharmacokinetic properties, including good bioavailability. The compound is administered orally, typically at doses escalated to 75 mg/kg after initial treatment phases. It has been shown to maintain therapeutic levels effective for inducing apoptosis without significant neurotoxicity .
Q & A
Basic Research Questions
Q. What is the primary molecular mechanism by which KPT-276 exerts its anti-myeloma effects?
this compound selectively inhibits the nuclear export protein XPO1/CRM1, leading to the nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators. This results in downregulation of oncogenic pathways (e.g., c-Myc, BRD4) and induction of G1/S cell cycle arrest. Methodologically, this is validated via:
- Immunoblotting to track nuclear accumulation of p53, p21, and IκB .
- RNA-seq and qPCR to identify gene expression changes (e.g., CDC25A, BRD4) post-treatment .
- Co-crystallography (as shown in structural models) confirming this compound binding to CRM1 .
Q. How does this compound influence cell cycle progression in multiple myeloma (MM) cells?
this compound induces G1/S phase arrest by downregulating CDC25A (a phosphatase regulating CDK2) and BRD4 (a transcriptional activator of cell cycle genes). Key methodologies include:
- Flow cytometry to quantify cell cycle distribution (e.g., G1 phase increased from 31% to 56% at high doses) .
- Western blotting to assess protein levels of CDC25A, c-Myc, and BRD4 over time (reduction observed within 6–12 hours) .
Q. What experimental methodologies are employed to assess this compound-induced apoptosis in preclinical models?
- Annexin V/PI staining in MM patient-derived CD138+ cells, showing dose-dependent apoptosis (e.g., 50% viability reduction at 1 μM in 10/12 HMCLs) .
- Caspase-3/7 activation assays to confirm apoptotic pathways .
- Xenograft models (e.g., MM1.S cells in mice), where tumor volume decreased by 40% in 12 days .
Advanced Research Questions
Q. How can researchers design experiments to evaluate synergistic effects between this compound and BRD4 inhibitors like JQ1?
- Combination index (CI) analysis using Chou-Talalay methodology to quantify synergy (e.g., CI < 1 indicates synergy in resistant HMCLs) .
- Dose-response matrices to identify optimal drug ratios, validated via:
- MTT assays for cell viability .
- RNA-seq to assess overlapping transcriptional changes (e.g., MYC pathway suppression) .
Q. What strategies are recommended to resolve contradictions in this compound efficacy across different preclinical models?
- Model-specific profiling : Compare genetic backgrounds (e.g., VkMYC transgenic mice vs. Drosophila models). For example, this compound reduced M-spike by 52% in VkMYC mice but failed to improve lifespan in Drosophila ALS models .
- Pharmacokinetic (PK) studies : Measure drug bioavailability in disparate models (e.g., blood-brain barrier penetration in neurological vs. hematological models) .
Q. What in vivo pharmacokinetic parameters should be prioritized when optimizing this compound dosing regimens?
- Oral bioavailability : this compound is administered orally at 150 mg/kg, 3×/week, with monitoring of plasma half-life and tissue distribution .
- Toxicity thresholds : Track body weight loss (reversible after treatment pauses) and organ-specific toxicity via histopathology .
- Dynamic biomarkers : Use serum M-spike levels in MM models or imaging (e.g., MRI for glioblastoma models) to correlate PK with efficacy .
Q. Data Contradiction Analysis
Q. How do researchers reconcile this compound’s differential effects on CD138+ vs. CD138- cells?
- Cell sorting and lineage-specific assays : Isolate CD138+ plasma cells from patient marrow and compare apoptosis rates (Annexin V+ cells) to CD138- stromal cells .
- CRISPR screens to identify XPO1 dependency in specific subpopulations .
Q. Why does this compound show limited synergy with proteasome inhibitors like bortezomib?
- Pathway crosstalk analysis : Proteasome inhibitors rely on unfolded protein response (UPR), while this compound targets nuclear export. Use transcriptomic profiling to identify non-overlapping mechanisms .
- Sequential dosing trials : Test if pre-treatment with bortezomib enhances this compound sensitivity via UPR priming .
Q. Methodological Recommendations
- Key assays : Prioritize Annexin V/PI for apoptosis, phospho-specific flow cytometry for cell cycle, and RNA-seq for mechanistic insights .
- In vivo models : Use Vk*MYC mice for MM studies and BT145 glioblastoma xenografts for solid tumors .
- Data interpretation : Address model limitations (e.g., Drosophila vs. mammalian systems) when generalizing findings .
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAWRDHMUSLMM-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.